molecular formula C6H10N2O3 B12536308 2-(Dimethylamino)ethyl carbonisocyanatidate CAS No. 763865-81-2

2-(Dimethylamino)ethyl carbonisocyanatidate

Cat. No.: B12536308
CAS No.: 763865-81-2
M. Wt: 158.16 g/mol
InChI Key: MPZUPOTUTNWHSH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl carbonisocyanatidate is an organic compound that features a dimethylamino group attached to an ethyl chain, which is further connected to a carbonisocyanatidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl carbonisocyanatidate typically involves the reaction of 2-(dimethylamino)ethanol with carbonisocyanatidate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl carbonisocyanatidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonisocyanatidate group to amines or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)ethyl carbonisocyanatidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl carbonisocyanatidate involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carbonisocyanatidate group can undergo transformations that lead to the formation of reactive intermediates, which can further interact with biological molecules or other chemical entities.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a carbonisocyanatidate group.

    2-(Dimethylamino)ethyl acrylate: Similar to the methacrylate derivative, but with an acrylate group.

    2-(Dimethylamino)ethanol: The parent compound from which 2-(Dimethylamino)ethyl carbonisocyanatidate is derived.

Uniqueness

This compound is unique due to the presence of the carbonisocyanatidate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

763865-81-2

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(oxomethylidene)carbamate

InChI

InChI=1S/C6H10N2O3/c1-8(2)3-4-11-6(10)7-5-9/h3-4H2,1-2H3

InChI Key

MPZUPOTUTNWHSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)N=C=O

Origin of Product

United States

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